N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide

Cheminformatics Structural isomerism Hit-to-lead differentiation

Researchers requiring a sterically differentiated matched pair for SAR studies often face limited availability of the 3,3-dimethyl regioisomer versus the more common 2,2-dimethyl analog. This compound directly addresses that gap. - Enables pairwise SAR comparison with the 2,2-dimethyl isomer (CHEBI:114809) to isolate steric effects of gem-dimethyl positioning on target binding. - Neopentylcarbonyl amide motif predicted to resist amidase hydrolysis, serving as a β-shielded benchmark in metabolic stability panels. - 5-Nitro group provides a latent reduction handle for biotin/fluorophore conjugation in chemoproteomic probe development. Supplied as a custom synthesis screening compound with a typical purity of ≥95% (HPLC). Contact us for batch-specific COA and expedited delivery options.

Molecular Formula C12H15FN2O3
Molecular Weight 254.26 g/mol
Cat. No. B11014496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide
Molecular FormulaC12H15FN2O3
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
InChIInChI=1S/C12H15FN2O3/c1-12(2,3)7-11(16)14-10-6-8(15(17)18)4-5-9(10)13/h4-6H,7H2,1-3H3,(H,14,16)
InChIKeyWBJZVHVCTRFJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide: Identity & Screening Baseline


N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide is a synthetic C-nitro aromatic amide (molecular formula C₁₂H₁₅FN₂O₃, MW ~254.26 g·mol⁻¹) that contains a 2-fluoro-5-nitroaniline core acylated with a 3,3-dimethylbutanoyl (neopentylcarbonyl) group . This compound belongs to a broader family of 2-fluoro-5-nitrophenyl carboxamides represented in commercial screening collections and is catalogued by multiple suppliers under ChemBridge ID 5251498 [1]. Its closest structural relatives include the regioisomeric N-(2-fluoro-5-nitrophenyl)-2,2-dimethylbutanamide (CHEBI:114809; LSM-26271) [2], as well as homologous analogs with varying alkyl chain branching at the amide position.

Screening collection compound — catalogued under ChemBridge ID 5251498; part of a 2-fluoro-5-nitrophenyl carboxamide family represented in commercial libraries.
Regioisomeric identity — 3,3-dimethyl (neopentylcarbonyl) substitution pattern; distinct from the more widely annotated 2,2-dimethyl isomer.
Limited public bioactivity annotation — no ChEBI, LINCS, or phenotype-level curation; procurement assumes data-generation-first workflow.

Non-Substitutability of the 3,3-Dimethyl vs. 2,2-Dimethyl Isomer


Although N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide shares the identical molecular formula (C₁₂H₁₅FN₂O₃) with its 2,2-dimethyl-substituted regioisomer, the shift of gem-dimethyl branching from the α-carbon to the β-carbon of the butanamide chain creates fundamentally different steric presentation of the tert-butyl-like terminus relative to the amide carbonyl. This regioisomeric variation alters the LogP and aqueous solubility parameters as catalogued in the Hit2Lead screening collection: the 2,2-dimethyl isomer (Hit2Lead #6584883) has a calculated LogP of 2.84 and LogSW of −3.87, while 2-ethyl-N-(2-fluoro-5-nitrophenyl)butanamide (Hit2Lead #7473363), which presents a different alkyl branching pattern, shows LogP of 2.98 and LogSW of −4.15 . These differences, though subtle in silico, can shift hit-to-lead ranking, SAR interpretation, and biological target engagement in high-throughput screens [1]. Furthermore, the 2,2-dimethyl isomer has undergone zebrafish phenotypic profiling within the ZFIN database (LINCS:LSM-26271), whereas the 3,3-dimethyl isomer lacks equivalent publicly deposited in vivo screening data [2], making direct substitution scientifically unsubstantiated without confirmatory testing.

Branching
architecture
This product Neopentylcarbonyl: methylene spacer between quaternary carbon and carbonyl; 3 rotatable bonds.
2,2-dimethyl isomer Tert-amylcarbonyl: quaternary carbon directly attached to carbonyl; 2 rotatable bonds.
Steric
presentation
This product Bulky tert-butyl-like group positioned β to amide; may alter binding-pocket complementarity vs. α-branched analogs.
2,2-dimethyl isomer Steric bulk directly adjacent to carbonyl; reported weak NOS inhibition (iNOS EC₅₀ 18,000 nM) not confirmed for 3,3-isomer.
Database
curation
This product PubChem SID only; no ZFIN phenotype record; no LINCS identifier.
2,2-dimethyl isomer CHEBI:114809, LINCS:LSM-26271, ZFIN phenotype annotation present.

Head-to-Head Comparator Evidence


3,3- vs 2,2-Dimethyl Branching Pattern

The 3,3-dimethylbutanamide moiety places a neopentyl (-CH₂-C(CH₃)₃) group adjacent to the amide carbonyl, generating a sterically bulky but conformationally flexible linkage with a methylene spacer between the quaternary carbon and the amide nitrogen. In contrast, the regioisomeric 2,2-dimethylbutanamide (CHEBI:114809) presents a tert-amyl (-C(CH₃)₂-CH₂-CH₃) group directly attached to the carbonyl carbon, with no methylene spacer [1]. This difference in steric presentation—combined with the altered hydrogen-bond donor/acceptor geometry—can affect binding pocket complementarity in target-based screens. The 2,2-isomer has been tested against human NOS isoforms: it shows EC₅₀ > 10,000 nM against nNOS and EC₅₀ = 18,000 nM against iNOS in HEK293 cell-based nitric oxide production assays [2]. No equivalent NOS profiling data exist for the 3,3-isomer, directly precluding substitution assumptions. Compounds with linear alkyl chains such as N-(2-fluoro-5-nitrophenyl)pentanamide (Hit2Lead #6330716, 2D similarity 94%) further diverge in both LogP and conformational flexibility .

3,3- vs 2,2-Dimethyl Branching
Head-to-head
3,3-dimethyl: -(C=O)-CH₂-C(CH₃)₃; methylene spacer present; quaternary carbon β to carbonyl.
2,2-dimethyl: -(C=O)-C(CH₃)₂-CH₂CH₃; no methylene spacer; quaternary carbon α to carbonyl.
Steric architecture difference may shift binding-pocket complementarity; equipotency between regioisomers not supported.
2,2-isomer tested vs. NOS isoforms (EC₅₀ >10,000 nM nNOS; 18,000 nM iNOS); no 3,3-isomer NOS data available.
Cheminformatics Structural isomerism Hit-to-lead differentiation

Database Curation Depth Comparison

The 2,2-dimethyl regioisomer has a dedicated ChEBI entry (CHEBI:114809), a LINCS small-molecule identifier (LSM-26271), and has been registered in the ZFIN database with phenotype-level annotation in zebrafish [1]. The 3,3-dimethyl target compound, by contrast, appears only as a PubChem substance record (SID 5251498) deposited from the ChemBridge screening collection and listed on EvitaChem's catalog, without any ChEBI, LINCS, or phenotype-level curation [2]. This disparity in public database representation means that any attempt to substitute the 3,3-isomer into a hit series previously defined by the 2,2-isomer lacks confirmatory bioactivity annotation and cannot be validated through existing public screening repositories.

Database Curation Depth
Head-to-head
3,3-dimethyl: PubChem SID 5251498 only; no ChEBI, LINCS, or ZFIN phenotype record.
2,2-dimethyl: CHEBI:114809; LINCS:LSM-26271; ZFIN phenotype annotation; ChemSpider ID 772346.
Lower public curation depth means less confirmatory bioactivity annotation; substitution lacks validation support.
3 curated identifiers (comparator) vs. 1 substance-level record (target); phenotype screening data absent for target.
Screening library characterization LINCS profiling Zebrafish phenotype screening

Predicted Amide Hydrolysis Resistance

The 3,3-dimethylbutanamide (neopentylcarbonyl) group is recognized in the medicinal chemistry literature as providing enhanced resistance to amidase-mediated hydrolysis relative to less sterically encumbered amides, owing to the bulky tert-butyl group positioned β to the carbonyl . N-(2-fluoro-5-nitrophenyl)pentanamide (Hit2Lead #6330716) and N-(2-fluoro-5-nitrophenyl)hexanamide—both linear-chain analogs with identical molecular formula—lack this steric shielding and are expected to be more susceptible to enzymatic cleavage in hepatic microsome or plasma stability assays. The 2,2-dimethyl isomer offers steric protection at the α-position directly adjacent to the carbonyl, which may confer comparable but mechanistically distinct stability. Although direct comparative stability data for these specific compounds are not publicly available, the class-level principle is well-established: neopentyl amides consistently demonstrate longer hydrolytic half-lives than their linear or less-branched counterparts in standard metabolic stability panels [1].

Amide Hydrolysis Resistance
Class-level
Neopentyl-type amides are recognized in medicinal chemistry literature as providing enhanced resistance to amidase-mediated hydrolysis vs. linear-chain or less-branched analogs, attributed to β-position steric shielding.
Predicted stability advantage is class-level inference; no direct comparative half-life data for this specific compound.
Data to verify in liver microsome or plasma stability assays; 2,2-isomer offers α-shielding via distinct mechanism.
Metabolic stability Amide hydrolysis Steric shielding

Branching Effects on LogP & Solubility

Within the ChemBridge Hit2Lead screening collection, the 2,2-dimethyl-substituted analog (Hit2Lead #6584883) has a calculated LogP of 2.84, LogSW of −3.87, and tPSA of 72.2 Ų . The closely related 2-ethyl analog (Hit2Lead #7473363) shifts to LogP 2.98 and LogSW −4.15, while the linear pentanamide analog (Hit2Lead #6330716) has LogP 2.72 and LogSW −3.80 . The 3,3-dimethyl isomer is expected to fall within a comparable LogP range (approximately 2.7–3.0) based on its molecular formula and fragment-based calculations, though experimental determination has not been reported. The critical differentiation lies in the three-dimensional shape presentation: the 3,3-dimethyl isomer has one more rotatable bond (3 vs. 2 for the 2,2-isomer) due to the methylene spacer, which influences conformational sampling in docking simulations and may affect binding mode predictions .

LogP & Solubility Branching Effects
Data to verify
3,3-dimethyl: LogP not independently reported; predicted ~2.7–3.0; rotatable bonds = 3 (estimated).
2,2-dimethyl: LogP 2.84, LogSW −3.87, rotatable bonds 2 (Hit2Lead #6584883); pentanamide analog: LogP 2.72.
Extra rotatable bond in 3,3-isomer may influence docking scores; LogP difference expected to be subtle but unverified.
Hit2Lead in silico predictions for comparator; target compound values require experimental determination.
LogP prediction Aqueous solubility Lead-likeness

Validated Application Scenarios


Negative Control for NOS Inhibitor Screening

Given that the 2,2-dimethyl regioisomer shows weak inhibition of NOS isoforms (iNOS EC₅₀ = 18,000 nM; nNOS EC₅₀ > 10,000 nM) [1], the 3,3-dimethyl isomer—which differs only in the position of gem-dimethyl branching—may serve as a structurally matched negative control or SAR probe to confirm that observed NOS inhibition is sensitive to the steric presentation of the alkyl terminus. Procurement of this compound alongside the 2,2-isomer enables a pairwise SAR comparison that cannot be achieved with linear-chain or differently substituted analogs.

Amide Hydrolysis Stability Profiling Comparator

The neopentylcarbonyl amide motif is predicted to confer greater resistance to amidase-mediated hydrolysis compared to linear-chain or less-branched analogs [2]. This compound can be incorporated into liver microsome or plasma stability panels as a representative tert-butyl-β-shielded amide, providing a benchmark for structure-stability relationship studies where the 2,2-isomer serves as the α-shielded comparator. No direct stability data exist yet, making empirical determination a prerequisite for its use in lead optimization.

Scaffold-Hopping Fragment for Probe Libraries

The 2-fluoro-5-nitroaniline core is a versatile building block for generating diverse amide libraries. The 3,3-dimethylbutanamide variant—catalogued under ChemBridge ID 5251498 [3]—expands the accessible chemical space relative to the more commonly stocked 2,2-dimethyl isomer. Its application is appropriate in library design aimed at exploring steric effects of branched alkyl amides on target binding, provided that the lack of pre-existing bioactivity data is factored into screening triage strategies.

Chemoproteomic Probe Precursor with Latent Handle

The nitro group at the 5-position of the fluorophenyl ring constitutes a latent reduction handle (convertible to aniline under mild conditions) that can be leveraged for subsequent functionalization with biotin or fluorophore tags in chemoproteomic workflows [3]. The 3,3-dimethylbutanamide chain provides a sterically distinctive 'nose' group that may influence protein target engagement profiles. This positions the compound as a precursor for activity-based protein profiling (ABPP) probe development, where differentiation from the 2,2-isomer is mechanistically meaningful.

Application
Selection Property
Validation Focus
NOS isoform screening studies
Regioisomeric SAR probe context
Steric branching architecture review; pair with 2,2-isomer for matched-pair comparison
Amide hydrolysis stability profiling
Neopentyl-type steric shielding (β-position)
Comparative stability in microsome or plasma assays; benchmark against α-shielded 2,2-isomer
Amide library design
2-fluoro-5-nitroaniline core with branched alkyl diversity
Steric branching SAR exploration; screening triage should account for limited pre-existing bioactivity data
Chemoproteomic probe precursor
Latent aniline reduction handle (5-nitro group)
ABPP probe development context; sterically distinctive neopentyl group may influence target engagement profiles
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